N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide is a synthetic benzamide derivative featuring a benzodioxole moiety linked via a 2-hydroxypropyl chain to a benzamide core substituted with a thiophen-3-yl group. The hydroxypropyl linker may enhance solubility and enable hydrogen bonding, which could influence pharmacokinetic properties or target binding. Structural confirmation of such compounds typically employs spectroscopic techniques such as ¹H/¹³C-NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-21(24,17-6-7-18-19(10-17)26-13-25-18)12-22-20(23)15-4-2-14(3-5-15)16-8-9-27-11-16/h2-11,24H,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHVQMEFGMYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield carboxylic acids or aldehydes, while reduction of the benzamide group can produce amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiophene rings can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. For example, compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Key Observations :
- Benzodioxole vs. Sulfonyl/Phenyl Groups : The target compound’s benzodioxole moiety may enhance aromatic interactions compared to sulfonyl groups in compounds 7–9, which introduce polarity and electron-withdrawing effects .
- Thiophene vs.
- Hydroxypropyl Linker : Unique to the target compound, this group may improve solubility compared to the methoxy or alkyl chains in analogs like 878065-05-5 .
Comparative Challenges :
Physicochemical and Pharmacological Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
Pharmacological Implications :
Tautomerism and Conformational Stability
- Unlike compounds 7–9, which exhibit thione-thiol tautomerism confirmed by IR (C=S stretch at 1247–1255 cm⁻¹ and absence of S-H bands) , the target compound’s benzamide core lacks tautomeric flexibility. Its hydroxypropyl group may adopt multiple conformations, influencing binding mode in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
